
3-Methylcyclohexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylcyclohexyl acetate is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It is an ester derived from acetic acid and 3-methylcyclohexanol. This compound is known for its pleasant, fruity odor and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylcyclohexyl acetate can be synthesized through the esterification of 3-methylcyclohexanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylcyclohexyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-methylcyclohexanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3-Methylcyclohexanol and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
3-Methylcyclohexyl acetate has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 3-methylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-methylcyclohexanol and acetic acid, which may exert various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylcyclohexyl acetate: Similar in structure but with the methyl group at a different position.
Cyclohexyl acetate: Lacks the methyl group, resulting in different chemical and physical properties.
Uniqueness
3-Methylcyclohexyl acetate is unique due to the presence of the methyl group on the cyclohexane ring, which influences its reactivity and odor profile. This structural difference can lead to variations in its chemical behavior and applications compared to similar compounds.
Propiedades
| 50539-20-3 | |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
(3-methylcyclohexyl) acetate |
InChI |
InChI=1S/C9H16O2/c1-7-4-3-5-9(6-7)11-8(2)10/h7,9H,3-6H2,1-2H3 |
Clave InChI |
POTQUGZZORQESZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


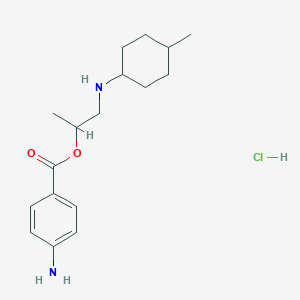
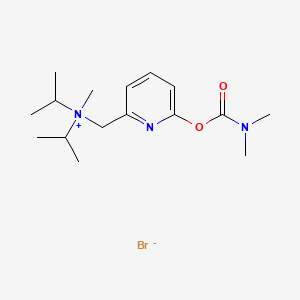
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
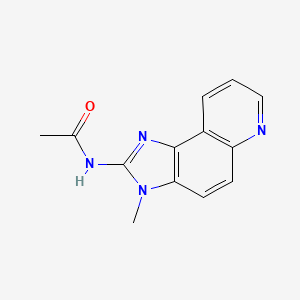
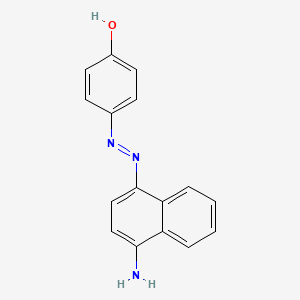
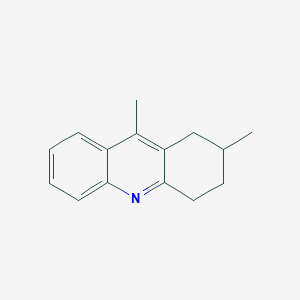
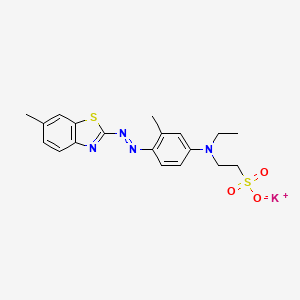
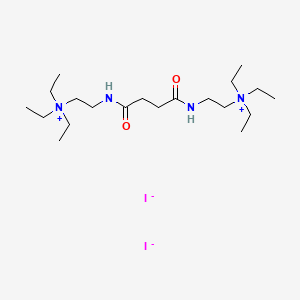


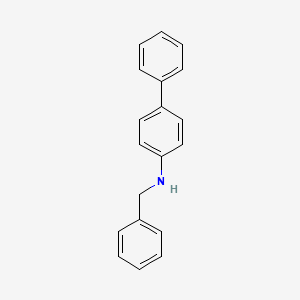

![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)

